molecular formula C14H7Cl2NO3 B14885440 (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B14885440
M. Wt: 308.1 g/mol
InChI Key: RGOSTXNBRXNEPZ-YVMONPNESA-N
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Description

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a cyano group, a dichlorophenyl group, and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylic acid
  • 2-Cyano-3-(5-phenylfuran-2-yl)acrylic acid
  • 2-Cyano-3-(5-(2-trifluoromethylphenyl)furan-2-yl)acrylic acid

Uniqueness

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .

Properties

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

IUPAC Name

(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H7Cl2NO3/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H,18,19)/b8-5-

InChI Key

RGOSTXNBRXNEPZ-YVMONPNESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(/C#N)\C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl

Origin of Product

United States

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